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The following table summarizes the key quantitative data on the exposure-safety relationship for stomatitis, a

known antiproliferative mechanism-based toxicity of Alisertib.

Parameter Description and Values

Relationship
Significance

Statistically significant relationship (P < .01) observed between alisertib

exposure and incidence of grade ≥2 stomatitis [1].

Safety Event Grade Grade ≥2 (Moderate to severe) [1].

Mechanism Consistent with antiproliferative mechanism-related toxicity, as Aurora A kinase is
expressed and active in the gastrointestinal epithelium [1].

| Reported Incidence | • Phase 3 PTCL Trial: 33% of patients (any grade) [2]. • Phase 1 Combo Study:

Common side effect, but precise incidence not specified [3]. | | Key Covariate (Body Size) | Apparent oral

clearance and central volume of distribution were correlated with Body Surface Area (BSA). This supports

the use of BSA-based dosing (mg/m²) in pediatric patients to achieve consistent exposure across different

body sizes [1]. | | Recommended Dose (Pediatric) | 80 mg/m² once daily (enteric-coated tablets) provides

similar exposures across pediatric age groups and is comparable to the exposure in adults receiving the 50

mg twice daily regimen [1]. |
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Proposed Experimental Protocol for Investigating
Exposure-Safety

For researchers aiming to characterize this relationship in a preclinical or clinical setting, the following

methodology, derived from the population pharmacokinetic (PopPK) analysis, can serve as a guide.

1. Study Design & Dosing

Model: Use a population pharmacokinetic (PopPK) approach with nonlinear mixed-effects modeling
(e.g., using NONMEM software) [1].

Dosing Regimen: Administer oral alisertib. Doses can be evaluated once or twice daily for 7 days in
21-day cycles. The referenced pediatric studies used doses from 45 mg/m² to 100 mg/m² [1].

Formulation: Note that pharmacokinetics can be influenced by formulation (e.g., powder-in-capsule
vs. enteric-coated tablets) [1].

2. Sample Collection for PK Analysis

Schedule: Collect serial blood samples for plasma PK analysis.
Intensive Sampling: Pre-dose, and at 0.5, 1, 2, 3, 4, 6-8, and 24 hours post-dose on Cycle 1,

Day 1 [1].
Sparse Sampling: Pre-dose and a limited number of time points (e.g., 1-2, 3-4, and 6-8 hours

post-dose) can also be used [1].
Trough Samples: Additional trough samples can be collected before dosing on later days (e.g.,

Day 4 ±1 and Day 7 ±1) of the cycle [1].

3. Bioanalytical Method

Use a validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) assay to determine

plasma concentrations of alisertib [1].
The method should have a lower limit of quantification (LLOQ) of at least 10 nmol/L, with

demonstrated precision and accuracy [1].

4. Safety & Toxicity Monitoring

Adverse Event Recording: Record all adverse events throughout the study cycle.

Grading: Grade stomatitis and other adverse events using a standardized grading system like the
National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 4.0

or newer [1] [2]. For stomatitis, focus on tracking events of Grade 2 or higher.

5. Data Analysis
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PK Model: Develop a structural PK model. A 2-compartment model with first-order elimination and

absorption described by transit compartments has been successfully used for alisertib [1].
Covariate Analysis: Test and quantify the influence of covariates like Body Surface Area (BSA), age,

hepatic/renal function, and formulation on PK parameters (e.g., apparent oral clearance - CL/F) [1].
Exposure-Safety Modeling: Link the individual exposure metrics (e.g., predicted trough

concentration or area under the curve - AUC) from the PopPK model to the time-to-event or
probability of experiencing Grade ≥2 stomatitis using logistic regression or other time-to-event

models.

This workflow illustrates the process of using patient data and PK modeling to establish a quantitative link

between Alisertib exposure and the safety outcome of stomatitis:
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Frequently Asked Questions (FAQs)

Q1: What is the biological rationale for stomatitis being a dose-limiting toxicity for Alisertib?

Stomatitis is an antiproliferative mechanism-based toxicity. Aurora A kinase, the target of Alisertib, is
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expressed and active in the rapidly dividing cells of the gastrointestinal epithelium. Inhibiting this kinase

disrupts normal cell division and renewal in the oral mucosa, leading to inflammation and ulceration [1].

Q2: How can the risk of stomatitis be managed in clinical practice? The primary strategy is dose

management. The established exposure-safety relationship supports using BSA-based dosing to minimize

variability and avoid unexpectedly high exposures in smaller individuals [1]. In clinical trials, dose

reductions and treatment delays were implemented to manage toxicities like stomatitis and neutropenia [3].

Proactive supportive care, including oral hygiene protocols and symptom management, is also essential.

Q3: Are there any drug-drug interactions that could alter Alisertib exposure and subsequent stomatitis

risk? Yes. Alisertib is predominantly metabolized by the CYP3A4 enzyme. Coadministration with strong

CYP3A4 inhibitors (e.g., itraconazole) can increase Alisertib exposure by approximately 40%, while strong

inducers (e.g., rifampin) can decrease exposure by 50% [1]. This altered exposure could significantly change

the risk of concentration-dependent toxicities like stomatitis, so concomitant use of such drugs requires

careful monitoring or dose adjustment.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Population Pharmacokinetics and Exposure‐Safety Relationships of... [pmc.ncbi.nlm.nih.gov]

2. Randomized Phase III Study of Alisertib or Investigator's ... [pmc.ncbi.nlm.nih.gov]

3. Phase 1 study combining alisertib with nab-paclitaxel in ... [sciencedirect.com]

To cite this document: Smolecule. [Alisertib Exposure-Safety Relationship: Stomatitis]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548303#alisertib-exposure-

safety-relationships-stomatitis]

Disclaimer & Data Validity:

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9274904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274904/
https://www.sciencedirect.com/science/article/pii/S0959804921003750
https://www.smolecule.com/products/s548303?utm_src=pdf-body
https://www.smolecule.com/products/s548303?utm_src=pdf-body
https://www.smolecule.com/products/s548303?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274904/
https://www.smolecule.com/products/s548303?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6494247/
https://www.sciencedirect.com/science/article/pii/S0959804921003750
https://www.smolecule.com/products/b548303#alisertib-exposure-safety-relationships-stomatitis
https://www.smolecule.com/products/b548303#alisertib-exposure-safety-relationships-stomatitis
https://www.smolecule.com/products/b548303#alisertib-exposure-safety-relationships-stomatitis
https://www.smolecule.com/products/s548303?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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